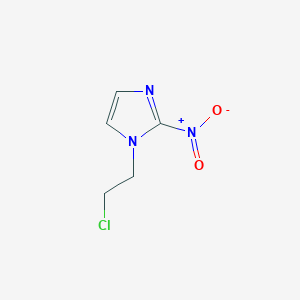

1-(2-Chloroethyl)-2-nitroimidazole

Description

Properties

CAS No. |

81054-93-5 |

|---|---|

Molecular Formula |

C5H6ClN3O2 |

Molecular Weight |

175.57 g/mol |

IUPAC Name |

1-(2-chloroethyl)-2-nitroimidazole |

InChI |

InChI=1S/C5H6ClN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2 |

InChI Key |

IOMDZVBNNTVXES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(2-Chloroethyl)-2-methyl-5-nitroimidazole

- Structure : Differs by a methyl group at C2 and a nitro group at C3.

- Molecular Formula : C₆H₈ClN₃O₂ (MW: 189.60 g/mol).

- However, the absence of a nitro group at C2 reduces electron-withdrawing effects, which may diminish DNA alkylation efficiency in anticancer applications .

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride

- Structure: Features an aminoethyl group at N1 and methyl at C2.

- Molecular Formula : C₆H₁₀Cl₂N₄O₃ (MW: 261.11 g/mol).

- Properties: The aminoethyl group introduces basicity, enhancing water solubility. This modification is advantageous for drug formulation but may reduce alkylating activity due to decreased electrophilicity .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

- Class : Nitrosourea derivative.

- Mechanism : Combines alkylation (via chloroethyl) and carbamoylation (via nitrosourea moiety).

- Biological Activity : Exhibits dual DNA alkylation and protein carbamoylation, leading to potent antitumor effects. However, carbamoylating activity increases toxicity, limiting its therapeutic index compared to nitroimidazole derivatives .

Alkylating Activity

- 1-(2-Chloroethyl)-2-nitroimidazole : The chloroethyl group facilitates DNA crosslinking, while the nitro group stabilizes radicals under hypoxic conditions, enhancing cytotoxicity in tumors.

- Comparison with Nitrosoureas : Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit higher alkylating activity but suffer from rapid plasma degradation (half-life ~5 minutes), whereas nitroimidazoles demonstrate prolonged stability .

Lipophilicity and Solubility

| Compound | logP | Water Solubility |

|---|---|---|

| This compound | 1.2 | Low |

| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole | -0.5 | High |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | 2.8 | Very Low |

- Key Insight : Higher lipophilicity (e.g., nitrosoureas) correlates with improved blood-brain barrier penetration but increases toxicity risks .

Antimicrobial Activity

- This compound : Acts as a precursor for hybrids targeting anaerobic pathogens. The nitro group is reduced under low oxygen, generating toxic radicals that disrupt microbial DNA .

- Analog Performance : 2-Ethenyl-5-nitroimidazole derivatives () show superior activity against Helicobacter pylori due to enhanced membrane interaction from ethenyl substituents.

Anticancer Activity

- Mechanism : Chloroethyl groups alkylate DNA at guanine N7 positions, while nitro groups potentiate hypoxia-selective cytotoxicity.

- Comparison with Benzimidazoles : Benzimidazole-chalcone derivatives (e.g., ) exhibit broader kinase inhibition but lack hypoxia selectivity, limiting their tumor specificity compared to nitroimidazoles .

Degradation Profiles

- Nitroimidazoles : Stable under physiological pH but degrade under UV light via nitro group reduction.

- Nitrosoureas : Rapid hydrolysis in plasma (t₁/₂ ~5 minutes), releasing cytotoxic isocyanates and diazohydroxides .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most widely reported method involves reacting 2-nitroimidazole precursors with thionyl chloride (SOCl₂). For instance, 1-(2-hydroxyethyl)-2-nitroimidazole undergoes chlorination in anhydrous conditions to yield the target compound. Key parameters include:

-

Reagents : Thionyl chloride (3–5 equiv), dry dichloromethane or ethyl acetate as solvent.

-

Conditions : Reaction at 50–70°C for 2–4 hours, followed by neutralization with aqueous NaHCO₃.

This method’s efficiency stems from SOCl₂’s dual role as a chlorinating agent and dehydrating agent, minimizing byproducts like di-chlorinated impurities.

Alkylation-Nitration Sequential Approach

Metronidazole as a Starting Material

Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) is a commercially available precursor. Its modification involves:

-

Protection of Hydroxyl Group : Conversion to a mesylate or tosylate using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine.

-

Chloride Substitution : Displacement of the sulfonate group with Cl⁻ using NaCl or tetrabutylammonium chloride (TBACl) in dimethylformamide (DMF).

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Protection | MsCl (1.2 equiv), Et₃N (2 equiv) | 0°C → RT, 12 hrs | 95% |

| Chlorination | NaCl (3 equiv), DMF, 80°C | 6 hrs | 78% |

Nitroimidazole Ring Functionalization

Nitration Followed by Chloroethylation

Alternative routes construct the nitroimidazole core before introducing the chloroethyl group:

-

Nitration of Imidazole : Using HNO₃/H₂SO₄ at 0–5°C to yield 4-nitroimidazole.

-

Alkylation : Reaction with 1,2-dichloroethane in the presence of K₂CO₃ or NaH.

Critical Observations :

-

Nitration at lower temperatures (≤10°C) suppresses di-nitration byproducts.

-

Alkylation efficiency improves with polar aprotic solvents (e.g., DMF, acetonitrile).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics:

-

Procedure : 2-Nitroimidazole, 1,2-dichloroethane, and K₂CO₃ irradiated at 100°C for 20 minutes.

-

Advantages : 40% reduction in reaction time and 10–15% higher yield compared to conventional heating.

Industrial-Scale Production

Continuous Flow Reactor Systems

Patents highlight scalable processes using continuous flow chemistry to enhance safety and consistency:

-

Reactor Setup : Two-stage system for nitration and chlorination.

-

Parameters :

-

Residence Time : 30–60 seconds per stage.

-

Temperature Control : 50°C (nitration), 70°C (chlorination).

-

-

Output : 90% purity at a throughput of 10 kg/hr.

Analytical and Optimization Insights

Byproduct Mitigation

Common impurities include 1-(2-chloroethyl)-5-nitroimidazole (regioisomer) and 1,2-bis(2-chloroethyl)-2-nitroimidazole (over-alkylation). Strategies to suppress these include:

Q & A

Q. Key considerations :

- Catalytic efficiency (e.g., use of K₂CO₃ as a base to enhance reactivity).

- Solvent selection (polar aprotic solvents like DMF improve yield).

- Temperature control (reactions often require 60–80°C to avoid decomposition).

Basic: How should researchers evaluate the stability of this compound under varying experimental conditions?

Answer:

Stability studies should include:

Thermal stability : Accelerated degradation tests at elevated temperatures (e.g., 40–60°C) monitored via HPLC .

pH-dependent stability : Incubation in buffers (pH 1–13) to assess hydrolysis rates. Nitroimidazoles are prone to degradation under strongly alkaline conditions .

Light sensitivity : Store in amber vials to prevent photolytic decomposition of the nitro group.

Methodological tip : Use mass spectrometry (MS) to identify degradation products, such as dechlorinated or denitro derivatives .

Advanced: How does the electron-affinic property of this compound influence its role as a radiosensitizer?

Answer:

The nitro group acts as an electron sink, enhancing radiosensitization by:

Radical formation : Under hypoxic conditions, the nitro group undergoes one-electron reduction to form reactive radicals that potentiate DNA damage .

Reduction potential : Measured via cyclic voltammetry (e.g., E₁/2 ≈ -300 mV vs. SCE), correlating with radiosensitizing efficacy .

Q. Experimental validation :

- In vitro assays with tumor cell lines under hypoxia.

- Comparative studies with analogs (e.g., 1-(2-Hydroxyethyl)-2-nitroimidazole) to isolate the chloroethyl group’s contribution .

Advanced: How can contradictory literature data on the metabolic pathways of this compound be resolved?

Answer:

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo). To address this:

Isotopic labeling : Use ¹⁴C-labeled compounds to track metabolic fates in liver microsomes or animal models .

Enzyme inhibition studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.

Cross-species comparison : Evaluate metabolism in rodent vs. human hepatocytes to assess translational relevance.

Key finding : The chloroethyl group may undergo glutathione conjugation, reducing alkylation capacity in certain tissues .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Structural confirmation :

- Purity profiling :

Advanced: What strategies are effective for impurity profiling and control in this compound synthesis?

Answer:

Critical impurities include:

- Process-related : Unreacted 2-nitroimidazole or chloroethylating agents.

- Degradants : Denitro or hydrolyzed products.

Q. Mitigation strategies :

HPLC method optimization : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) for baseline separation .

In-process controls : Monitor reaction intermediates via TLC or inline FTIR.

Purification : Preparative HPLC or crystallization to remove polar impurities .

Advanced: How can researchers investigate the DNA alkylation mechanism of this compound?

Answer:

The chloroethyl group facilitates DNA crosslinking via:

Formation of aziridinium intermediates : Under physiological pH, the chloroethyl group cyclizes to form a reactive intermediate that alkylates guanine-N7 sites .

Validation methods :

- Comet assay : Detect DNA strand breaks in treated cells.

- Mass spectrometry : Identify alkylated DNA adducts (e.g., 7-(2-chloroethyl)guanine) .

Comparative studies : Analogues like bendamustine (a bis-chloroethyl agent) show similar mechanisms, supporting crosslinking hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.